![molecular formula C13H15N3O3S B2732141 4-ethyl-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide CAS No. 1421499-35-5](/img/structure/B2732141.png)
4-ethyl-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Pharmacological Characterization and Therapeutic Potential
One of the primary applications of 4-ethyl-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide and related compounds is in the pharmacological characterization and exploration of their therapeutic potential. For instance, bosentan, a compound closely related to the chemical structure , has been extensively studied for its efficacy as an endothelin receptor antagonist. Bosentan and its analogs have shown promise in preventing subarachnoid hemorrhage-induced cerebral vasospasm, indicating a potential specific treatment for vasospasm resulting from subarachnoid hemorrhage in humans (Zuccarello et al., 1996). Furthermore, bosentan has been identified as a potent orally active nonpeptide endothelin receptor antagonist, showcasing its specificity and potential usefulness in managing clinical disorders associated with vasoconstriction (Clozel et al., 1994).
Antiproliferative and Antiviral Activities
Another significant area of application is the exploration of antiproliferative and antiviral activities. Novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives have been prepared and investigated for their in vitro antiproliferative activity against a panel of tumor cell lines, showing promising results that could lead to the development of new lead anticancer agents (Motavallizadeh et al., 2014). Additionally, 5-substituted 2,4-diaminopyrimidine derivatives have exhibited marked inhibitory activity against retrovirus replication in cell culture, highlighting the potential of these compounds in antiretroviral therapy (Hocková et al., 2003).
Photodynamic Therapy and Photocatalytic Applications
The synthesis and characterization of zinc(II) phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base have shown remarkable potential for Type II photosensitizers in the treatment of cancer through photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for effective photodynamic therapy applications (Pişkin et al., 2020).
Synthesis and Chemical Properties
Research on the synthesis and chemical properties of compounds similar to 4-ethyl-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide also contributes to understanding their potential applications. Studies focusing on the facile and high-yield synthesis of related compounds, such as N-(4-diethylamino)benzyl-4-[¹¹C]methoxy-N-(p-tolyl)benzenesulfonamide, highlight the advancements in synthetic methodologies that could lead to the development of new potential PET selective radioligands (Gao et al., 2014).
properties
IUPAC Name |
4-ethyl-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-3-10-4-6-12(7-5-10)20(17,18)16-11-8-14-13(19-2)15-9-11/h4-9,16H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BETIHFYSNQRSIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.